molecular formula C4H2ClN3S B564192 4-THIAZOLECARBONITRILE,2-AMINO-5-CHLORO- CAS No. 101242-19-7

4-THIAZOLECARBONITRILE,2-AMINO-5-CHLORO-

Cat. No.: B564192
CAS No.: 101242-19-7
M. Wt: 159.591
InChI Key: CTOIWCOZQXZNQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Thiazolecarbonitrile, 2-amino-5-chloro- is a heterocyclic compound with the molecular formula C4H2ClN3S. It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolecarbonitrile, 2-amino-5-chloro- typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. For example, the reaction of 2-amino-4-chlorobenzonitrile with thiourea under acidic conditions can yield the desired thiazole derivative .

Industrial Production Methods

Industrial production of 4-Thiazolecarbonitrile, 2-amino-5-chloro- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Thiazolecarbonitrile, 2-amino-5-chloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of thiazole derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of new thiazole-based compounds with altered properties .

Scientific Research Applications

4-Thiazolecarbonitrile, 2-amino-5-chloro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Thiazolecarbonitrile, 2-amino-5-chloro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Thiazolecarbonitrile, 2-amino-5-chloro- include other thiazole derivatives such as:

  • 2-Amino-4-chlorothiazole
  • 2-Amino-5-chlorothiazole
  • 4-Thiazolecarbonitrile, 2-amino-4-chloro-

Uniqueness

What sets 4-Thiazolecarbonitrile, 2-amino-5-chloro- apart from these similar compounds is its specific substitution pattern, which can lead to unique chemical reactivity and biological activity. The presence of both the amino and chloro groups on the thiazole ring provides distinct properties that can be exploited in various applications .

Properties

IUPAC Name

2-amino-5-chloro-1,3-thiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClN3S/c5-3-2(1-6)8-4(7)9-3/h(H2,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTOIWCOZQXZNQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(SC(=N1)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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